MAO Inhibitory Activity: Complete Loss Upon β-Hydroxylation
In a direct comparative study, 3,4-dimethoxyphenethylamine (DMA, the non-β-hydroxylated parent) exhibited 64.0% inhibition of bovine plasma monoamine oxidase (MAO) deamination in the absence of semicarbazide, with activity dropping to 16.0% in semicarbazide's presence . In contrast, the β-hydroxylated derivative 2-amino-1-(3,4-dimethoxyphenyl)ethanol (DME) and its N-methylated β-hydroxy homologs completely failed to inhibit the deamination of both tyramine and tryptamine by rat brain MAO [1]. This establishes β-hydroxylation as a binary functional switch for MAO engagement within the 3,4-dimethoxy series.
| Evidence Dimension | MAO inhibition (% deamination inhibition) |
|---|---|
| Target Compound Data | 0% inhibition (failed to inhibit tyramine and tryptamine deamination by rat brain MAO) |
| Comparator Or Baseline | 3,4-Dimethoxyphenethylamine (DMA, CAS 120-20-7): 64.0% inhibition of bovine plasma MAO without semicarbazide |
| Quantified Difference | 64.0% vs. 0% — complete loss of MAO inhibitory activity conferred by β-hydroxylation |
| Conditions | Rat brain MAO assay (tyramine and tryptamine substrates) for DME; bovine plasma MAO assay for DMA |
Why This Matters
Researchers studying MAO-related pathways or seeking phenethylamine scaffolds devoid of MAO modulatory off-target effects should select DME over DMA, as the β-hydroxy modification eliminates this confounding pharmacological activity.
- [1] Keller, W.J. & Ferguson, G.G. Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. J. Pharm. Sci. 1977, 66(7), 1048-1050. PMID: 886445. View Source
